molecular formula C11H14O2 B1310837 5-Isopropyl-2-methoxybenzaldehyde CAS No. 85902-68-7

5-Isopropyl-2-methoxybenzaldehyde

Cat. No. B1310837
CAS RN: 85902-68-7
M. Wt: 178.23 g/mol
InChI Key: FPZHOBMVPBJNKL-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methoxybenzaldehyde is a chemical compound with the CAS Number: 85902-68-7 . It has a molecular weight of 178.23 and its IUPAC name is 5-isopropyl-2-methoxybenzaldehyde .


Molecular Structure Analysis

The InChI code for 5-Isopropyl-2-methoxybenzaldehyde is 1S/C11H14O2/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-8H,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Isopropyl-2-methoxybenzaldehyde is a liquid . The refractive index is between 1.5360-1.5410 at 20°C .

Scientific Research Applications

Antimicrobial and Antioxidant Agents

  • Application Summary: 5-Isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives have been synthesized and used as antimicrobial and antioxidant agents .
  • Methods of Application: The hydrazide-based sulfonamide was incorporated into a naturally occurring phenolic monoterpenoid, carvacrol (5-isopropyl-2-methylphenol) moiety. The newly synthesized derivatives were screened for their antimicrobial activities against three fungal (Aspergillus niger, A. flavus and A. fumigatus) and three bacterial (Escherichia coli, Staphylococcus aureus and Bacillus subtilis) species .
  • Results: Compounds IVc and IVd were found to have good antifungal activity and compounds IVd and IVg exhibited decent antibacterial activities. Compound IVd has been found to be more active in comparison to standard ascorbic acid and compounds IVa, IVb, and IVc demonstrated excellent antioxidant activity .

Fungal Pathogens Control

  • Application Summary: 5-Isopropyl-2-methoxybenzaldehyde has been used to augment the cell wall disruption efficacy of monoterpenoid phenols (carvacrol, thymol) against fungal pathogens .
  • Methods of Application: The antimycotic potency of benzaldehyde derivatives were evaluated against strains of Saccharomyces cerevisiae wild type (WT), slt2Δ and bck1Δ (mutants of the mitogen-activated protein kinase (MAPK) and MAPK kinase kinase, respectively, in the cell wall integrity pathway) .
  • Results: The study revealed that all the synthesized compounds possess moderate to good antimicrobial activity .

Safety And Hazards

5-Isopropyl-2-methoxybenzaldehyde can cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-methoxy-5-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZHOBMVPBJNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426561
Record name 5-ISOPROPYL-2-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-2-methoxybenzaldehyde

CAS RN

85902-68-7
Record name 2-Methoxy-5-(1-methylethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85902-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ISOPROPYL-2-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 2-methoxy-5-(1-methylethyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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